4-[(1E)-N-(4-ethoxyphenyl)ethanimidoyl]-2-(4-nitrophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(1E)-N-(4-ethoxyphenyl)ethanimidoyl]-2-(4-nitrophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This particular compound is characterized by its unique structure, which includes an ethanimidoyl group, a nitrophenyl group, and a phenyl group attached to a dihydropyrazolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-N-(4-ethoxyphenyl)ethanimidoyl]-2-(4-nitrophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves a multi-step process:
Formation of the Ethanimidoyl Intermediate: The initial step involves the reaction of 4-ethoxyaniline with acetyl chloride to form N-(4-ethoxyphenyl)acetamide. This intermediate is then treated with phosphorus oxychloride to yield the ethanimidoyl chloride derivative.
Cyclization: The ethanimidoyl chloride is then reacted with hydrazine hydrate to form the pyrazolone ring. This step involves the cyclization of the intermediate to form the dihydropyrazolone core.
Substitution Reactions: The final steps involve the introduction of the nitrophenyl and phenyl groups through electrophilic aromatic substitution reactions. These reactions are typically carried out under acidic conditions using appropriate reagents such as nitrobenzene and phenylboronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-N-(4-ethoxyphenyl)ethanimidoyl]-2-(4-nitrophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[(1E)-N-(4-ethoxyphenyl)ethanimidoyl]-2-(4-nitrophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[(1E)-N-(4-ethoxyphenyl)ethanimidoyl]-2-(4-nitrophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
4,4’-Dichlorobenzophenone: Used in the production of polymers and as an intermediate in organic synthesis.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
4-[(1E)-N-(4-ethoxyphenyl)ethanimidoyl]-2-(4-nitrophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H22N4O4 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-[N-(4-ethoxyphenyl)-C-methylcarbonimidoyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H22N4O4/c1-3-33-22-15-9-19(10-16-22)26-17(2)23-24(18-7-5-4-6-8-18)27-28(25(23)30)20-11-13-21(14-12-20)29(31)32/h4-16,27H,3H2,1-2H3 |
InChI Key |
RWZVFFHSHLTTPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C(C)C2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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